1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-4-11-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-10-9-15(2)16(3)12-18/h1,5-10,12,17H,11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOECKLMVHIYVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives, which are often evaluated for their medicinal properties. The structural formula can be represented as follows:
The presence of the 3,4-dimethylphenyl and benzo[d]imidazol moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Neuropharmacological Effects
The compound has also been evaluated for its effects on the central nervous system. Preliminary studies indicate that it may possess anxiolytic and antidepressant-like properties. Animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests.
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time in open arms |
| Forced Swim Test | Reduced immobility time |
These results suggest that the compound may interact with neurotransmitter systems, possibly through modulation of serotonin or dopamine receptors.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer activity. The most potent derivative exhibited an IC50 value of 8 µM against MCF-7 cells, with mechanisms involving apoptosis and autophagy pathways being elucidated through flow cytometry and Western blot analyses.
Case Study 2: Neuropharmacological Assessment
A separate investigation assessed the neuropharmacological effects in a rodent model. The compound was administered over a two-week period, revealing significant reductions in anxiety-like behaviors as measured by behavioral assays. This study highlighted the potential for this compound as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
